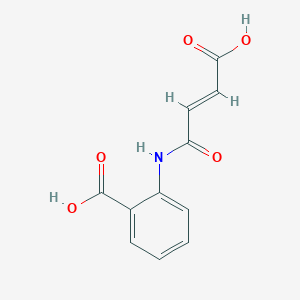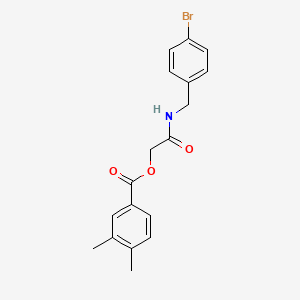
2-((4-Bromobenzyl)amino)-2-oxoethyl 3,4-dimethylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((4-Bromobenzyl)amino)-2-oxoethyl 3,4-dimethylbenzoate” appears to contain several functional groups. It has a benzyl group, which is a phenyl (benzene) ring attached to a CH2 group, and this benzyl group is substituted with a bromine atom at the 4-position . It also contains an amino group (NH2) and an oxoethyl group (C=O-C), both attached to the same carbon atom. The compound also contains a benzoate ester group, which is a benzene ring substituted with a COO- group, and this benzene ring is further substituted with two methyl groups at the 3- and 4-positions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space and the bonds between them. The benzene rings in the benzyl and benzoate groups are likely to be planar due to the nature of their π-bonding. The bromine atom on the benzyl group is likely to be in the plane of the benzene ring, while the amino and oxoethyl groups could potentially adopt different orientations depending on the specific configuration of the molecule .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo chemical reactions. The bromine atom on the benzyl group could potentially be replaced by other groups in a nucleophilic substitution reaction . The amino group could potentially undergo reactions typical of amines, such as protonation, alkylation, or acylation. The carbonyl group in the oxoethyl group could potentially undergo reactions typical of carbonyl compounds, such as nucleophilic addition or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure and the functional groups it contains. For example, the presence of the polar amino and carbonyl groups and the nonpolar benzene rings could influence its solubility in different solvents. The bromine atom could potentially make the compound denser than similar compounds without halogens .Applications De Recherche Scientifique
Organic Synthesis and Medicinal Chemistry
- Photodynamic Therapy Applications : A study by Pişkin, Canpolat, and Öztürk (2020) discusses the synthesis and characterization of new zinc phthalocyanine derivatives substituted with Schiff base groups. These compounds exhibit significant photophysical and photochemical properties, making them potent photosensitizers for photodynamic therapy, particularly in cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
- Antioxidant Activity : Queiroz, Ferreira, Calhelha, and Estevinho (2007) synthesized new derivatives of 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes and evaluated their antioxidant properties. These compounds showed potential based on several methods, indicating a promising route for developing novel antioxidants (Queiroz, Ferreira, Calhelha, & Estevinho, 2007).
Catalysis and Chemical Transformations
- Catalytic Performance for Organic Synthesis : Ebrahimipour, Khosravan, Castro, Khajoee Nejad, Dušek, and Eigner (2018) explored a novel Cu(II) Schiff base complex with significant catalytic activity in synthesizing 2-amino-4H-pyrans and tetrahydro-4H-chromenes. This catalytic method provides a green and efficient approach for the synthesis of complex organic molecules (Ebrahimipour et al., 2018).
- Aminocarbonylation Reactions : Wan, Alterman, Larhed, and Hallberg (2002) demonstrated that dimethylformamide (DMF) can act as an efficient source of carbon monoxide and dimethylamine in palladium-catalyzed aminocarbonylation of p-tolyl bromide. This process highlights DMF's role in facilitating carbon-carbon bond formation, offering a convenient alternative to traditional carbonylation methods, especially for small-scale reactions where the direct use of carbon monoxide gas is impractical (Wan, Alterman, Larhed, & Hallberg, 2002).
Synthesis of Heterocyclic Compounds
- Synthesis of Tetrahydrobenzo[b]pyran Derivatives : Jin, Wang, Wang, Zhang, and Li (2004) reported an efficient synthesis of 2-amino-3-cyano-4-aryl-7,7-dimethyl-5-oxo-4H-5,6,7,8-tetrahydrobenzo[b]pyran derivatives catalyzed by hexadecyltrimethyl ammonium bromide in aqueous media. This method underscores the importance of green chemistry approaches in synthesizing biologically active heterocyclic compounds (Jin et al., 2004).
Orientations Futures
The study of new compounds like “2-((4-Bromobenzyl)amino)-2-oxoethyl 3,4-dimethylbenzoate” is an important part of chemistry and related fields. Future research could involve studying its synthesis and properties in more detail, investigating its potential biological activity, and exploring its potential uses in various applications .
Propriétés
IUPAC Name |
[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 3,4-dimethylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO3/c1-12-3-6-15(9-13(12)2)18(22)23-11-17(21)20-10-14-4-7-16(19)8-5-14/h3-9H,10-11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGAWVMXXSPRPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OCC(=O)NCC2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-ethyl 2-((benzo[d][1,3]dioxole-5-carbonyl)imino)-1-(furan-2-ylmethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2985702.png)
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanecarboxamide](/img/structure/B2985704.png)


![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylthio)propanamide](/img/structure/B2985709.png)
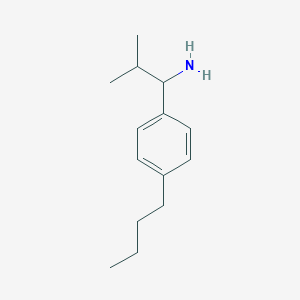
![N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}-4-methylbenzenecarboxamide](/img/structure/B2985712.png)
![1-isobutyl-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2985713.png)
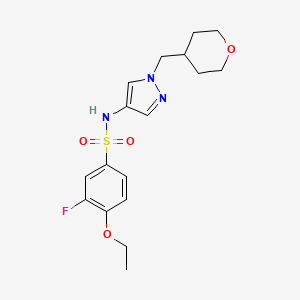
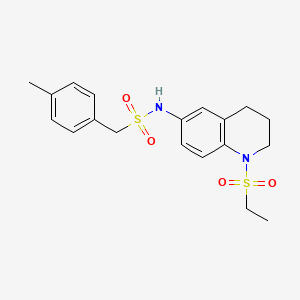
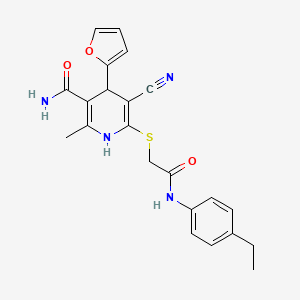
![2,4-Dioxo-5-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B2985718.png)
![8-(3,4-dimethoxyphenethyl)-3-isopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2985721.png)
